Bicyclol

Vue d'ensemble

Description

Bicyclol est un composé synthétique connu pour ses propriétés hépatoprotectrices. Il est principalement utilisé dans le traitement des maladies du foie, y compris les lésions hépatiques induites par les médicaments et l'hépatite B chronique. This compound a montré qu'il améliore la fonction hépatique et réduit l'inflammation du foie, ce qui en fait un agent thérapeutique précieux en hépathologie .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Bicyclol est synthétisé par une série de réactions chimiques impliquant des dérivés du biphényle. Les étapes clés comprennent la formation d'intermédiaires biphényliques, suivie d'une méthoxylation et d'une formation de pont méthylènedioxy. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer les transformations chimiques souhaitées .

Méthodes de production industrielle

Dans les environnements industriels, la production de this compound implique une synthèse chimique à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Le processus comprend la séparation et la purification du this compound des sous-produits et des impuretés, garantissant que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Dimerization of Bicyclol

This compound forms dimers under acid-catalyzed conditions. Key parameters include:

Example reaction: this compound (5 mmol) in toluene (30 mL) with p-toluenesulfonic acid (0.25 mmol) at 90°C for 3 hours yields 440 mg of this compound dimer (99.7% purity) .

Metabolic Pathways and Bioactivation

This compound’s hepatoprotective effects involve:

-

Autophagy Activation : Induces LC3-II conversion and enhances Beclin-1/Atg7 expression via AMPK activation and mTOR inhibition .

-

Antioxidant Effects : Activates Nrf2, scavenging ROS and reducing oxidative stress .

-

Anti-inflammatory Action : Suppresses MAPK and NLRP3 inflammasome pathways, reducing cytokines like IL-6 and TNF-α .

Key Data Table: Comparative Analysis of this compound Reactions

| Reaction Type | Catalyst | Temperature | Yield | Purity | Citation |

|---|---|---|---|---|---|

| Synthesis | NaBH4, TsCl | 48-50°C | 85.6-88.2% | 99.5% | |

| Dimerization | p-TsOH | 90°C | 17-22% | 99.7-99.9% | |

| Autophagy Induction | AMPK activation | - | - | - |

Applications De Recherche Scientifique

Hepatoprotective Effects

Bicyclol has been extensively studied for its ability to protect liver cells from damage caused by various insults, including chemical toxins and inflammatory processes.

-

Mechanisms of Action : The hepatoprotective effects of this compound are attributed to several mechanisms:

- Antioxidative Properties : this compound scavenges free radicals and inhibits oxidative stress, which is crucial in preventing hepatocyte damage from reactive oxygen species .

- Anti-inflammatory Effects : It modulates inflammatory pathways by reducing the expression of pro-inflammatory cytokines and stabilizing cell membranes .

- Autophagy Induction : Recent studies indicate that this compound promotes autophagic flux, enhancing the degradation of damaged cellular components and protecting against acute liver injury induced by carbon tetrachloride .

- Clinical Evidence : A randomized controlled trial demonstrated that this compound improved liver function tests in patients with drug-induced liver injury, highlighting its potential as a therapeutic agent in clinical settings .

Treatment of Liver Diseases

This compound has shown promise in treating various liver diseases, including:

- Chronic Hepatitis : Approved for use in China since 2004, this compound is utilized to manage elevated aminotransferase levels in chronic hepatitis patients. Its long-term safety profile supports its use for extended treatment periods .

- Non-Alcoholic Fatty Liver Disease (NAFLD) : Research indicates that this compound can improve blood lipid profiles and liver function biomarkers in NAFLD patients, suggesting its utility in managing this increasingly common condition .

- Statin-Induced Liver Injury : A multicenter study revealed that this compound effectively mitigated liver injury caused by statin medications, providing a viable option for patients experiencing adverse effects from these drugs .

Pharmacological Studies and Case Reports

Numerous pharmacological studies have evaluated the efficacy of this compound across different experimental models:

- Animal Studies : In rodent models, this compound has demonstrated protective effects against chemically induced liver injuries, reinforcing its role as a hepatoprotective agent. These studies often measure liver enzyme levels (e.g., alanine aminotransferase) and histopathological changes to assess liver health .

- Case Reports : Clinical observations have documented successful outcomes in patients treated with this compound for various liver conditions, supporting its effectiveness and safety .

Comparative Efficacy

In comparative studies against other hepatoprotective agents, this compound has shown competitive efficacy:

| Compound | Hepatoprotective Activity | Mechanism |

|---|---|---|

| This compound | Moderate to High | Antioxidant, anti-inflammatory, autophagy induction |

| Other Agents | Variable | Varies by compound |

Studies indicate that while some newer compounds exhibit stronger hepatoprotective activity than this compound at specific concentrations, this compound remains a significant player due to its established safety profile and multi-faceted action mechanisms .

Mécanisme D'action

Bicyclol exerts its effects through several mechanisms:

Induction of Heat Shock Proteins: This compound induces the expression of heat shock proteins, such as HSP27 and HSP70, which protect cells from stress and injury.

Antioxidant Activity: This compound scavenges reactive oxygen species and inhibits lipid peroxidation, protecting liver cells from oxidative damage.

Anti-inflammatory Effects: This compound reduces the production of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta, thereby mitigating liver inflammation.

Molecular Targets and Pathways: This compound targets multiple molecular pathways, including the PI3K/AKT and Ras/Raf/MEK/ERK pathways, which are involved in cell survival, proliferation, and stress response.

Comparaison Avec Des Composés Similaires

Bicyclol est unique parmi les agents hépatoprotecteurs en raison de son mécanisme d'action multiforme et de ses larges applications thérapeutiques. Des composés similaires comprennent :

Silymarine : Un complexe de flavonoïdes dérivé du chardon-marie, connu pour ses propriétés antioxydantes et anti-inflammatoires.

Acide ursodeoxycholique : Un acide biliaire utilisé pour traiter les maladies hépatiques cholestatiques en réduisant la toxicité des acides biliaires.

N-acétylcystéine : Un antioxydant utilisé pour traiter le surdosage d'acétaminophène et prévenir les dommages hépatiques

This compound se distingue par sa capacité à induire des protéines de choc thermique et ses puissants effets hépatoprotecteurs, ce qui en fait un ajout précieux à l'arsenal des agents hépatoprotecteurs .

Activité Biologique

Bicyclol is a synthetic compound primarily recognized for its hepatoprotective properties and potential applications in treating liver diseases, particularly hepatitis and drug-induced liver injury. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and research findings.

1. Induction of Heat Shock Proteins (HSPs)

this compound has been shown to upregulate the expression of hepatic heat shock proteins, specifically HSP27 and HSP70. In a study involving mice, oral administration of this compound significantly increased the mRNA levels of these proteins, indicating a protective response against cellular stress. The phosphorylation of heat shock factor 1 (HSF1), a key regulator of HSP expression, also increased in response to this compound treatment, suggesting that this compound activates cellular stress responses to enhance liver cell survival under adverse conditions .

2. Autophagy Activation

Research indicates that this compound enhances autophagy in liver cells. In a model of acute liver injury induced by carbon tetrachloride (CCl4), treatment with this compound resulted in increased levels of autophagy markers such as LC3-II and p62. These findings suggest that this compound may protect against liver injury by promoting autophagic processes that clear damaged cellular components .

Clinical Efficacy

1. Improvement in Liver Function Tests

A systematic review evaluated the effects of this compound on blood biomarkers in patients with non-alcoholic fatty liver disease (NAFLD). Results indicated that this compound significantly reduced levels of alanine aminotransferase (ALT) and total bilirubin (TBIL) compared to control groups, highlighting its potential as an effective therapeutic agent for improving liver function .

2. Randomized Controlled Trials

In a multicenter randomized controlled trial, patients treated with this compound showed significant improvements in ALT levels after four weeks compared to those receiving standard treatments. The normalization rates for ALT were notably higher in the this compound group, underscoring its efficacy in managing liver-related disorders .

Case Studies

Case Study 1: Drug-Induced Liver Injury

A nationwide database study assessed the safety and efficacy of this compound in patients with drug-induced liver injury (DILI). The findings demonstrated that patients receiving this compound experienced significant improvements in liver function markers, supporting its use as a therapeutic option for DILI .

Case Study 2: Hepatocellular Carcinoma Prevention

In experimental models, pretreatment with this compound significantly reduced the incidence of hepatocellular carcinoma (HCC) induced by carcinogenic agents. Mice treated with this compound prior to exposure to diethylnitrosamine exhibited fewer tumor nodules and lower serum levels of tumor markers compared to untreated controls, suggesting a chemopreventive role for this compound in liver carcinogenesis .

Data Summary

Q & A

Basic Research Questions

Q. What is the evidence for bicyclol's efficacy in improving liver function biomarkers in non-alcoholic fatty liver disease (NAFLD)?

this compound demonstrates significant reductions in serum alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total cholesterol (TC) in NAFLD patients, as shown in a meta-analysis of 12 randomized controlled trials (RCTs). Subgroup analyses revealed ALT reduction is more pronounced in monotherapy (MD = −34.07 IU/L), while triglyceride (TG) improvement occurs in combination therapy (MD = −0.39 mmol/L). Heterogeneity (I² ≥75%) was addressed via subgroup stratification and fixed/random-effects models .

Q. How does this compound compare to other hepatoprotective agents in chronic hepatitis B (CHB) trials?

Q. What safety data exist for this compound in clinical studies?

Systematic reviews and real-world analyses report no severe adverse events (AEs) in this compound-treated groups. Common AEs (e.g., gastrointestinal symptoms) were absent in NAFLD trials. Chronic toxicity studies in rodents showed no biochemical or pathological abnormalities at doses up to 5 g/kg, supporting its safety profile .

Q. Which biomarkers are most responsive to this compound in liver injury models?

Key biomarkers include ALT, AST, and total bilirubin (TBIL), which are consistently reduced in clinical studies. Preclinically, this compound attenuates oxidative stress markers (e.g., lipid peroxidation) and upregulates hepatoprotective factors like hepatocyte growth factor (HGF) in drug-induced liver injury (DILI) models .

Advanced Research Questions

Q. What mechanisms underlie this compound’s hepatoprotective effects?

this compound modulates multiple pathways:

- Anti-inflammatory : Suppresses TLR4/NF-κB signaling, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) .

- Antioxidant : Activates Nrf2/HO-1, enhancing glutathione synthesis and mitochondrial function .

- Anti-fibrotic : Inhibits hepatic stellate cell activation via TGF-β1 pathway downregulation . Mechanistic studies employ in vitro (Caco-2 cells, liver microsomes) and in vivo models (chemical/immune-induced liver injury) .

Q. How can researchers address heterogeneity in this compound clinical trial data?

High heterogeneity (e.g., I² = 95% for ALT in NAFLD meta-analyses) arises from variability in dosing, combination therapies, and patient demographics. Solutions include:

- Subgroup analysis : Stratify by monotherapy vs. combination regimens .

- Sensitivity analysis : Exclude outlier studies or use random-effects models .

- Standardized protocols : Harmonize endpoints (e.g., ALT normalization thresholds) across trials .

Q. What experimental models are optimal for studying this compound’s pharmacokinetic limitations?

this compound’s poor bioavailability (9% in rats) stems from intestinal P-glycoprotein (P-gp) efflux and CYP3A metabolism. Key models:

- Single-pass intestinal perfusion (SPIP) : Quantifies drug absorption with/without inhibitors (e.g., cyclosporine A for P-gp/CYP3A co-inhibition) .

- Caco-2 monolayers : Demonstrates polarized transport (basolateral-to-apical) reversible by P-gp inhibitors like LSN335984 .

- Dose-escalation studies : Identify saturation thresholds (e.g., 100 µM this compound saturates efflux transporters) .

Q. How can this compound’s therapeutic potential be expanded beyond hepatology?

Preclinical studies suggest neuroprotective (e.g., ischemic stroke) and anti-tumor (e.g., renal cell carcinoma) effects via pathways like ER stress and ROS modulation. Experimental designs should:

- Leverage multi-omics : Transcriptomics/proteomics to identify novel targets .

- Use disease-specific models : Middle cerebral artery occlusion (stroke) or xenograft tumors .

Q. What are the challenges in designing RCTs for this compound in chronic hepatitis C (CHC)?

Existing evidence is limited to one underpowered RCT (n=39), showing ALT reduction but no virologic response. Future trials must:

- Optimize endpoints : Include sustained virologic response (SVR) and histologic improvement .

- Ensure blinding : Use double-dummy designs to compare this compound with pegylated interferon/ribavirin .

- Monitor long-term outcomes : Track progression to cirrhosis/hepatocellular carcinoma .

Q. How do drug-drug interactions impact this compound’s efficacy in combination therapies?

this compound’s CYP3A4 metabolism may alter pharmacokinetics of co-administered drugs (e.g., antifungals, immunosuppressants). Methodological approaches:

- PBPK modeling : Predict interactions using Simcyp or GastroPlus .

- Clinical phenotyping : Use probe substrates (midazolam for CYP3A activity) in pharmacokinetic studies .

Q. Methodological Notes

- Data Tables : Refer to meta-analysis forest plots (e.g., Figure 3 in ) and pharmacokinetic parameters (Table 2 in ) for quantitative comparisons.

- Statistical Tools : Use Review Manager for meta-analyses and R/Python for heterogeneity adjustment .

- Ethical Compliance : Adhere to PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) for trial design .

Propriétés

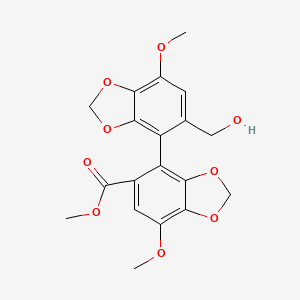

IUPAC Name |

methyl 4-[5-(hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O9/c1-22-11-4-9(6-20)13(17-15(11)25-7-27-17)14-10(19(21)24-3)5-12(23-2)16-18(14)28-8-26-16/h4-5,20H,6-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMTXZACPVCDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C(=C1)CO)C3=C4C(=C(C=C3C(=O)OC)OC)OCO4)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30152026 | |

| Record name | Bicyclol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118159-48-1 | |

| Record name | Bicyclol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118159481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16014 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bicyclol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bicyclol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BICYCLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9734122TH2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.